![molecular formula C9H12ClN3OS B2732785 N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide CAS No. 2305455-80-3](/img/structure/B2732785.png)
N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide is a chemical compound with intriguing properties and diverse applications across several scientific fields. This compound features a thiazole ring, a class of heterocyclic compounds containing both sulfur and nitrogen atoms, often associated with significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide typically involves multi-step chemical reactions. One potential route could include the formation of the thiazole ring followed by subsequent substitution reactions to introduce the chloro and dimethylamino groups. The specific reaction conditions—such as temperature, solvents, and catalysts—are crucial for the successful synthesis of the compound. For instance, the reaction might require an inert atmosphere and precise temperature control to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the processes are optimized for efficiency and yield. This may involve continuous flow reactors to maintain consistent reaction conditions and to scale up production. Purification methods such as crystallization, distillation, or chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide can undergo various types of chemical reactions:
Oxidation: This could potentially occur at the dimethylamino group or other reactive sites on the thiazole ring.
Reduction: Selective reduction could modify the functional groups or the double bond in the prop-2-enamide moiety.
Substitution: The chlorine atom in the compound makes it amenable to nucleophilic substitution reactions, leading to a diverse range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for modifications, making it valuable in organic synthesis.
Biology
N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide exhibits potential biological activity, such as antimicrobial or anticancer properties. Researchers explore its interactions with various biomolecules to develop new therapeutic agents.
Medicine
In the medical field, derivatives of this compound are investigated for their potential use in drug development. Studies focus on its mechanism of action and efficacy against specific diseases.
Industry
The compound finds applications in industrial processes, including the manufacture of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications.
Mécanisme D'action
The mechanism by which N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring structure allows for specific binding to active sites, potentially inhibiting or modulating the activity of target proteins. Pathways involved may include signal transduction or metabolic pathways critical to cellular function.
Comparaison Avec Des Composés Similaires
N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide can be compared to other thiazole-based compounds. Similar compounds include:
4-Methylthiazole: While structurally related, it lacks the dimethylamino and chloro functional groups.
2-Aminothiazole: This compound features an amino group at a different position, altering its reactivity and applications.
Thiamine (Vitamin B1): Contains a thiazole ring but is biologically active as a coenzyme in metabolic processes.
Hope this detailed dive into this compound hits the mark! If there's something more specific you'd like to explore, I'm all ears.
Propriétés
IUPAC Name |
N-[[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-4-7(14)11-5-6-8(10)12-9(15-6)13(2)3/h4H,1,5H2,2-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEKAPJJVYZOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(S1)CNC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
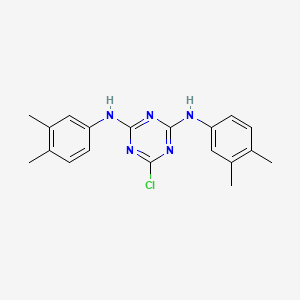
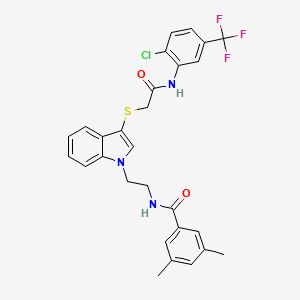
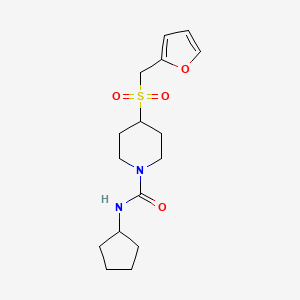
![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)
![2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2732711.png)
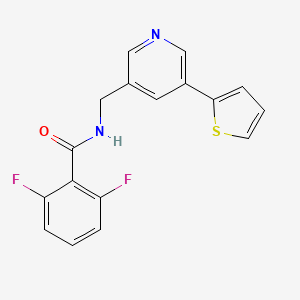
![3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)
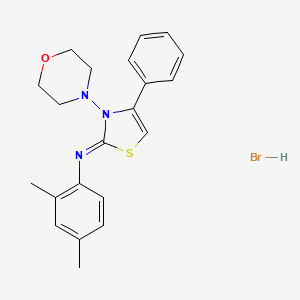
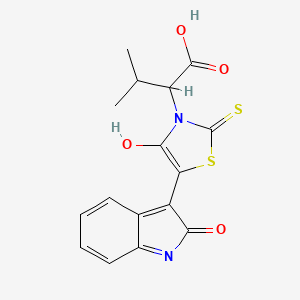
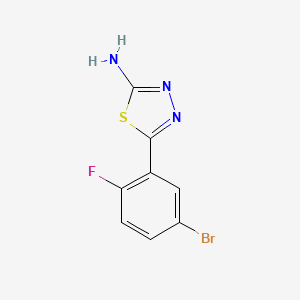
![N-(2-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2732722.png)
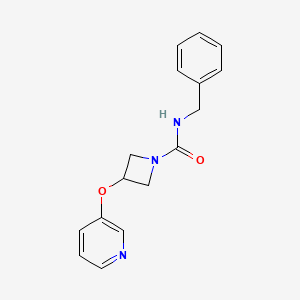
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2732724.png)
